molecular formula C18H17N3O2S B2771015 N-(3,5-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide CAS No. 872723-35-8

N-(3,5-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide

Cat. No. B2771015
CAS RN: 872723-35-8
M. Wt: 339.41
InChI Key: LPUGJRZEEYVUOV-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity.

Scientific Research Applications

Synthesis and Biological Potential

Antiprotozoal Activity : Research into the synthesis and antiprotozoal activity of bis-furans and related compounds has highlighted the therapeutic potential against Trypanosoma species. Compounds similar to N-(3,5-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide have been evaluated for their efficacy in treating diseases such as trypanosomiasis, with some showing promising activity levels (Das & Boykin, 1977).

Antileishmanial Activity : Synthesis and evaluation of imidazolidin-2-ones derived from dimethylpyridine have shown significant antileishmanial activity. Compounds structurally related to N-(3,5-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide, particularly those incorporating pyridinyl and imidazolidinone groups, demonstrated potent inhibition against Leishmania species (Abdala et al., 2000).

Inotropic Activity : Research into dihydropyridazinone derivatives has identified several compounds with potent positive inotropic activity, suggesting potential applications in treating cardiovascular diseases. These studies emphasize the synthesis and pharmacological evaluation of compounds that may share mechanistic similarities with N-(3,5-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide (Robertson et al., 1986).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-12-8-13(2)10-14(9-12)19-17(22)11-24-18-6-5-15(20-21-18)16-4-3-7-23-16/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUGJRZEEYVUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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